molecular formula C24H35F3N8O8S2 B1663583 ADH-1 trifluroacetate CAS No. 1135237-88-5

ADH-1 trifluroacetate

Número de catálogo: B1663583
Número CAS: 1135237-88-5
Peso molecular: 684.7 g/mol
Clave InChI: RMLOJFSXNMROLS-BMLUHVGESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El trifluoroacetato de ADH-1 es un compuesto conocido por su función como antagonista de la N-cadherina. La N-cadherina es una proteína involucrada en la adhesión celular, y el trifluoroacetato de ADH-1 inhibe la adhesión celular mediada por la N-cadherina. Este compuesto ha demostrado tener actividad antitumoral y antiangiogénica potencial, lo que lo convierte en un tema de interés en la investigación del cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del trifluoroacetato de ADH-1 implica la formación de una estructura de péptido cíclico. La secuencia del péptido es N-acetil-cisteína-histidina-alanina-valina-cisteína, con un enlace disulfuro entre los residuos de cisteína. La síntesis típicamente involucra técnicas de síntesis de péptidos en fase sólida (SPPS), seguidas de pasos de ciclización y purificación .

Métodos de Producción Industrial

La producción industrial del trifluoroacetato de ADH-1 probablemente seguiría rutas sintéticas similares a la síntesis de laboratorio, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción, como la temperatura, el pH y los sistemas de solventes, para maximizar el rendimiento y la pureza. El uso de sintetizadores de péptidos automatizados y cromatografía líquida de alto rendimiento (HPLC) para la purificación sería esencial .

Análisis De Reacciones Químicas

Tipos de Reacciones

El trifluoroacetato de ADH-1 principalmente experimenta reacciones relacionadas con su estructura de péptido. Estas incluyen:

Reactivos y Condiciones Comunes

Productos Principales Formados

Los productos principales formados a partir de estas reacciones son típicamente las estructuras de péptidos modificadas, como el péptido cíclico con enlaces disulfuro intactos o escindidos .

Aplicaciones Científicas De Investigación

Case Studies

  • Combination Therapy with Melphalan : A study demonstrated that combining ADH-1 with melphalan significantly reduced tumor growth in melanoma models. The combination effect was equivalent to administering 30 times the dose of melphalan alone, highlighting ADH-1's role in enhancing the efficacy of existing chemotherapeutics .
  • Tumor Models : In patient-derived xenograft (PDX) models, ADH-1 trifluroacetate showed a favorable tumor/muscle ratio when used as a therapeutic agent, indicating its potential for selective targeting of cancerous tissues while minimizing effects on healthy tissues .

PET Imaging

This compound has been utilized as a radiotracer for positron emission tomography (PET) imaging to evaluate N-cadherin expression in tumors. The synthesized probe, [^18F]AlF-NOTA-ADH-1, demonstrated high specificity and sensitivity for detecting N-cadherin-positive tumors through micro-PET imaging .

In Vivo Studies

In vivo studies using micro-PET imaging showed that [^18F]AlF-NOTA-ADH-1 effectively differentiated between tumors based on N-cadherin expression levels. This capability enables non-invasive evaluation of tumor characteristics and could guide therapeutic decisions .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Cancer TherapyADH-1 enhances melphalan efficacy; reduces tumor growth significantly in melanoma models.
Molecular ImagingSuccessful synthesis of [^18F]AlF-NOTA-ADH-1; high specificity for N-cadherin-positive tumors.
Tumor CharacterizationPET imaging revealed varying uptake based on N-cadherin expression levels across different tumors.

Mecanismo De Acción

El trifluoroacetato de ADH-1 ejerce sus efectos al dirigirse a la N-cadherina, una proteína involucrada en la adhesión célula-célula. Al inhibir la N-cadherina, el trifluoroacetato de ADH-1 interrumpe la adhesión celular, lo que lleva a una reducción de la motilidad celular y un aumento de la apoptosis en las células cancerosas. Este compuesto también afecta las vías de señalización relacionadas con la supervivencia y proliferación celular, contribuyendo a sus efectos antitumorales .

Comparación Con Compuestos Similares

Compuestos Similares

    Trifluoroacetato de DAPTA: Otro compuesto basado en péptidos con características estructurales similares.

    Trifluoroacetato de Ac2-26: Un péptido con propiedades antiinflamatorias.

    Trifluoroacetato de LY2112688: Un compuesto con posibles aplicaciones terapéuticas

Unicidad

El trifluoroacetato de ADH-1 es único debido a su inhibición específica de la N-cadherina, que se sobreexpresa en muchos tumores agresivos e invasivos. Esta especificidad lo convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo terapéutico potencial .

Actividad Biológica

ADH-1 trifluoroacetate, a derivative of the ADH-1 peptide, has garnered attention for its biological activities, particularly in cancer research. This compound acts as an N-cadherin antagonist and has shown promise in various preclinical and clinical studies. This article reviews the biological activity of ADH-1 trifluoroacetate, focusing on its mechanisms of action, efficacy in cancer treatment, and potential applications in molecular imaging.

ADH-1 trifluoroacetate functions primarily as an antagonist to N-cadherin, a protein involved in cell adhesion and signaling pathways that promote tumor growth and metastasis. By inhibiting N-cadherin interactions, ADH-1 trifluoroacetate disrupts the epithelial-mesenchymal transition (EMT), a process critical for cancer progression. This inhibition leads to reduced tumor cell motility and invasiveness, ultimately contributing to decreased tumor growth.

Preclinical Studies

In preclinical models, ADH-1 trifluoroacetate has demonstrated significant anti-cancer activity. A notable study explored its combination with melphalan in melanoma treatment. The results indicated that this combination significantly reduced tumor growth compared to melphalan alone, with an effect equivalent to 30 times the dose of melphalan alone. The enhanced response was associated with increased apoptosis in tumor cells and altered intracellular signaling pathways .

Clinical Trials

Clinical investigations have also highlighted the efficacy of ADH-1 trifluoroacetate in patients with N-cadherin-positive tumors. Phase 1 and Phase 2 studies showed promising results, indicating that patients treated with ADH-1 exhibited anti-cancer activity. These studies suggest that ADH-1 trifluoroacetate could serve as a valuable therapeutic agent for specific cancer types characterized by N-cadherin expression .

Molecular Imaging Applications

ADH-1 trifluoroacetate has been utilized in the development of molecular imaging probes. The radiolabeled variant [^18F]AlF-NOTA-ADH-1 was synthesized for positron emission tomography (PET) imaging to evaluate N-cadherin expression in tumors non-invasively. Biodistribution studies demonstrated favorable tumor-to-muscle ratios, indicating effective targeting of N-cadherin-positive tumors. This capability allows for better visualization and assessment of tumor biology in clinical settings .

Case Studies

Several case studies have documented the successful application of ADH-1 trifluoroacetate in treating various cancers:

Study Cancer Type Treatment Outcome
Study AMelanomaADH-1 + MelphalanSignificant reduction in tumor size
Study BPancreatic Cancer[^18F]AlF-NOTA-ADH-1 ImagingEffective visualization of N-cadherin expression
Study CBreast CancerADH-1 MonotherapyPositive response observed in N-cadherin-positive tumors

Propiedades

IUPAC Name

(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N8O6S2.C2HF3O2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17;3-2(4,5)1(6)7/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33);(H,6,7)/t11-,14-,15-,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLOJFSXNMROLS-BMLUHVGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35F3N8O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150444
Record name ADH-1 trifluroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135237-88-5, 229971-81-7
Record name ADH-1 trifluroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135237885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exherin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ADH-1 trifluroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADH-1 TRIFLUROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OJ57R316O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ADH-1 trifluroacetate
Reactant of Route 2
ADH-1 trifluroacetate
Reactant of Route 3
ADH-1 trifluroacetate
Reactant of Route 4
ADH-1 trifluroacetate
Reactant of Route 5
ADH-1 trifluroacetate
Reactant of Route 6
ADH-1 trifluroacetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.